molecular formula C9H7N3O2 B3153998 2-Methyl-5-nitroquinoxaline CAS No. 76982-28-0

2-Methyl-5-nitroquinoxaline

Cat. No. B3153998
CAS RN: 76982-28-0
M. Wt: 189.17 g/mol
InChI Key: SUHMXKSMCSGFJI-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroquinoxaline is a chemical compound with the formula C9H7N3O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including 2-Methyl-5-nitroquinoxaline, has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitroquinoxaline can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . These techniques provide detailed information about the molecular structure and properties of the compound .


Chemical Reactions Analysis

Quinoxaline derivatives, including 2-Methyl-5-nitroquinoxaline, have been utilized in various chemical reactions due to their diverse physicochemical properties . These reactions include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-nitroquinoxaline can be analyzed using various techniques. These properties include melting point, boiling point, density, molecular formula, molecular weight, and more . The unique properties of nanomaterials like 2-Methyl-5-nitroquinoxaline have led to their use in various fields such as medicine, electronics, agriculture, chemical catalysis, and the food industry .

Scientific Research Applications

Antibacterial Properties

Quinoxaline derivatives, including those related to 2-Methyl-5-nitroquinoxaline, have shown promising antibacterial properties. For instance, a study conducted by Taiwo, Obafemi, and Akinpelu (2021) synthesized hydrazones from 3-methyl-6-nitroquinoxaline-2-one and tested their antibacterial efficacy. The compounds exhibited significant bactericidal effects against various bacterial strains, indicating their potential as broad-spectrum antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).

Cationic Recognition in Sensors

Research by Breznova et al. (2003) involved using substituted 5-nitroquinoxalines, including derivatives of 2-Methyl-5-nitroquinoxaline, in sensor technology. These compounds were used in poly(vinyl chloride)-membrane and electropolymerized electrodes as sensors for various cationic species. This study demonstrated the potential of these compounds in developing selective sensors for Ag+ ions (Breznova et al., 2003).

Synthesis and Reactivity

Studies on the reactivity and synthesis of nitroquinoxalines, including 2-Methyl-5-nitroquinoxaline, have been conducted to explore their potential applications. For example, Otomasu and Yoshida (1960) studied the nitration of quinoxalines, which is a crucial step in synthesizing various quinoxaline derivatives. These reactions are fundamental for understanding the chemical behavior and potential applications of quinoxaline compounds (Otomasu & Yoshida, 1960).

Potential Antimalarial Activity

In medicinal chemistry, quinoxaline derivatives have been explored for their potential antimalarial properties. Werbel et al. (1986) synthesized a series of compounds related to quinoxalines and evaluated their antimalarial potency. Their study found correlations between the structural features of these compounds and their antimalarial activity, indicating the potential of quinoxaline derivatives in antimalarial drug development (Werbel et al., 1986).

Future Directions

Quinoxaline derivatives, including 2-Methyl-5-nitroquinoxaline, have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Future research will likely focus on developing newer synthetic strategies and novel methodologies to further explore the potential of these compounds .

properties

IUPAC Name

2-methyl-5-nitroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c1-6-5-10-9-7(11-6)3-2-4-8(9)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHMXKSMCSGFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitroquinoxaline

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1,2-phenylenediamine (2.67 g) and a 2N KOH (8.7 mL) in ethanol (250 mL) was added a 40% aqueous solution of pyruvic aldehyde (17.72 g) at 60° C. The mixture was heated under reflux for 10 minutes, and thereto was added water (150 mL). The mixture was cooled to room temperature, and concentrated under reduced pressure. The precipitated crystals were collected by filtration, washed with cold water, and dried under reduced pressure to give 2-methyl-5-nitroquinoxaline (2.21 g, 67%) as pale brown solid.
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.72 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Grivas - Current Organic Chemistry, 2000 - ingentaconnect.com
… For example, in addition to the supposed 2-methyl-5nitroquinoxaline and the 5-amino, 5-… The experimental results in, eg [86−88] based on the supposed 2-methyl-5-nitroquinoxaline …
Number of citations: 41 www.ingentaconnect.com
H Kasai, Z Yamaizumi, T Shiomi, S Yokoyama… - Chemistry …, 1981 - journal.csj.jp
A new potent mutagen was isolated from fried beef. The molecular formula was determined as C 11 H 11 N 5 by exact mass measurement. The chemical structure of this mutagen was …
Number of citations: 154 www.journal.csj.jp
RD Holland, J Taylor, L Schoenbachler… - Chemical research in …, 2004 - ACS Publications
… 3-Methyl-5-nitroquinoxaline-6-amine and 2-Methyl-5-nitroquinoxaline-6-amine. 3-… 2-Methyl-5-nitroquinoxaline-6-amine: 1 H NMR (CDCl 3 , δ): 8.70 (1H, 3-H), 7.86 (d, J = 9.2 …
Number of citations: 54 pubs.acs.org

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